![molecular formula C14H25NO4 B15198171 (S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone](/img/structure/B15198171.png)
(S)-2-(Boc-amino)-4-methyl-1-[(R)-2-methyloxiran-2-yl]-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a chiral oxirane ring. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4, OsO4, and CrO3/Py.
Reduction: Using reagents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, and CH3I.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), perchloric acid adsorbed on silica-gel (HClO4–SiO2), and iodine under solvent-free conditions . The reactions are typically conducted at room temperature or under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and functionalized esters or ketones at the C-3 position .
Aplicaciones Científicas De Investigación
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, making the compound resistant to nucleophilic attack . The Boc group is cleaved under acidic conditions, producing tert-butyl cations and facilitating further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Used in similar protective group strategies but cleaved under different conditions.
tert-Butyl carbazate: Another protective group with different reactivity patterns.
Methyl carbamate: Used in various organic synthesis applications.
Uniqueness
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its combination of a chiral oxirane ring and a Boc-protected amino group, providing both stability and reactivity in synthetic applications .
Propiedades
IUPAC Name |
tert-butyl N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
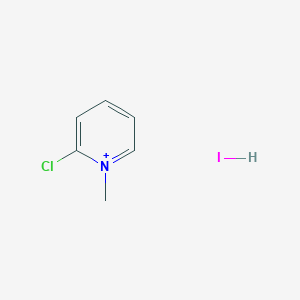


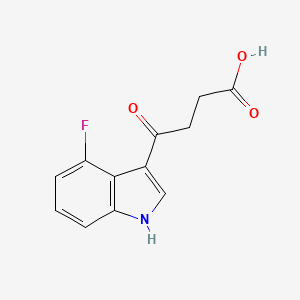
![5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15198118.png)

![2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B15198131.png)
![(2e)-2-(3-Fluoranyl-4-Methoxy-Phenyl)imino-1-[[2-(Trifluoromethyl)phenyl]methyl]-3h-Benzimidazole-5-Carboxylic Acid](/img/structure/B15198135.png)
![tert-butyl 4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B15198141.png)
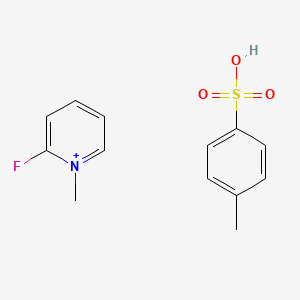
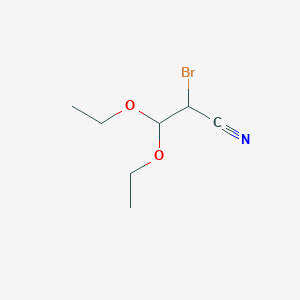

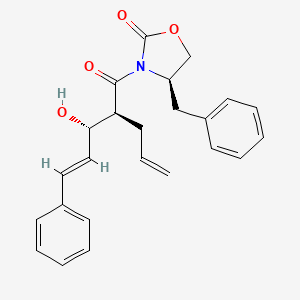
![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
